Bmx-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

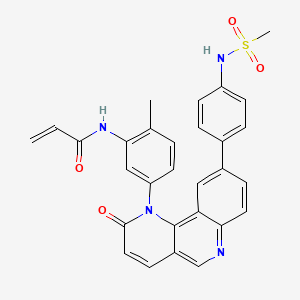

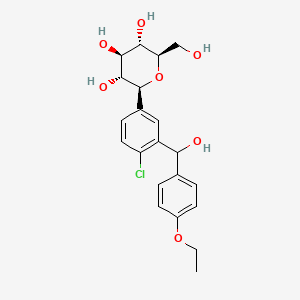

Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys 496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent for inhibition of Blk, JAK3, EGFR, Itk, or Tec activity .

Molecular Structure Analysis

The molecular formula of Bmx-IN-1 is C29H24N4O4S . The exact mass is 524.15 . The chemical name is N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide .Chemical Reactions Analysis

Bmx-IN-1 is a selective, irreversible inhibitor that targets Cys496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .Physical And Chemical Properties Analysis

The molecular weight of Bmx-IN-1 is 524.59 . It is soluble in DMF at 10 mg/mL and in DMSO at 8.33 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Aplicaciones Científicas De Investigación

1. Prostate Cancer Research

- Application Summary: Bmx-IN-1 is used in the study of castration-resistant prostate cancer (CRPC). The Tec family nonreceptor tyrosine kinase BMX is activated downstream of PI3K and has been implicated in regulation of multiple pathways and in the development of cancers including prostate cancer .

- Methods of Application: BMX expression in prostate cancer is suppressed directly by AR via binding to the BMX gene and that BMX expression is subsequently rapidly increased in response to ADT . Inhibition of BMX with ibrutinib or another BMX inhibitor BMX-IN-1 markedly enhanced the response to castration in a prostate cancer xenograft model .

- Results/Outcomes: The data indicate that increased BMX in response to ADT contributes to enhanced tyrosine kinase signaling and the subsequent emergence of CRPC, and that combination therapies targeting AR and BMX may be effective in a subset of patients .

2. Inflammation Research

- Application Summary: BMX has an important role in inflammation and oncologic disorders . BMX is expressed in hematopoietic cells of the myeloid lineage like granulocytes and monocytes .

- Methods of Application: Dr. Liu introduced an electrophilic acrylamide moiety targeting Cys 496 and first successfully synthesized a selective BMX inhibitor, called BMX-IN-1 . In RV-1 cells, 1 µM of BMX-IN-1 is sufficient to inhibit BMX autophosphorylation .

- Results/Outcomes: The review focuses on BMX biology, its role in inflammation and possible signaling pathways, and the potential of selective BMX inhibitors .

3. Regulation of Multiple Tyrosine Kinases

- Application Summary: Bmx-IN-1 is used in the study of the regulation of multiple tyrosine kinases. BMX contributes to the development of castration-resistant prostate cancer (CRPC) by positively regulating the activities of multiple receptor tyrosine kinases .

- Methods of Application: The study focuses on the phosphorylation of a phosphotyrosine-tyrosine (pYY) motif in the activation loop of multiple receptor tyrosine kinases, generating pYpY that is required for full kinase activity .

- Results/Outcomes: The data indicate that BMX contributes to enhanced tyrosine kinase signaling and the subsequent emergence of CRPC .

4. Ischemia-Mediated Arteriogenesis and Lymphangiogenesis

- Application Summary: Bmx-IN-1 is used in the study of ischemia-mediated arteriogenesis and lymphangiogenesis. BMX, also known as ETK, is a member of the Tec family and plays an important role in these processes .

- Methods of Application: The study focuses on the role of BMX in these processes and the potential of selective BMX inhibitors .

- Results/Outcomes: The data indicate that BMX plays an important role in regulating ischemia-mediated arteriogenesis and lymphangiogenesis .

5. Modulation of Therapeutic Response

- Application Summary: Bmx-IN-1 has been studied for its potential to modulate the response to therapeutic agents, thereby improving the response to chemotherapy, DNA damaging agents, or radiation .

- Methods of Application: The study focuses on the role of BMX in these processes and the potential of selective BMX inhibitors . Modulation of BMX activity sensitizes cells to therapeutic agents .

- Results/Outcomes: The studies show strong evidence that both direct inhibition of BMX and modulation of related pathways result in increased therapeutic efficacy .

6. Inhibition of Bruton’s Tyrosine Kinase

- Application Summary: Bmx-IN-1 is not only a selective inhibitor of BMX but also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .

- Methods of Application: The study focuses on the role of BMX and BTK in these processes and the potential of selective BMX inhibitors .

- Results/Outcomes: The data indicate that Bmx-IN-1 is a potent inhibitor of BTK, which could have implications for the treatment of diseases where BTK plays a key role .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJNHNUOVADRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bmx-IN-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)

![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)